1-Iodo-3-methyl-2-butene

Description

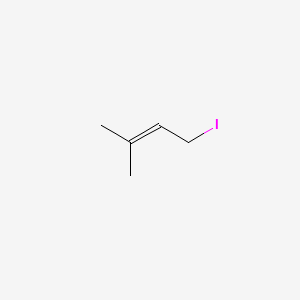

Its structure consists of a four-carbon chain (2-butene backbone) with a methyl group at position 3 and an iodine atom at position 1. The double bond is between carbons 2 and 3, giving the compound the formula C₅H₉I and a molecular weight of 196.03 g/mol (calculated).

Properties

IUPAC Name |

1-iodo-3-methylbut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDGKAOKYFIAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCI)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462623 | |

| Record name | 1-iodo-3-methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41004-19-7 | |

| Record name | 1-iodo-3-methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Characteristics:

- Structure : CH₂=CH–C(CH₃)–I (simplified as I–CH₂–C(CH₃)=CH₂).

- Reactivity : The iodine atom acts as a leaving group, making it reactive in substitution and elimination reactions. The conjugated double bond enhances stability and participation in electrophilic additions.

- Applications : Used in organic synthesis, particularly in the preparation of cyclohexene derivatives and α-tocopherol (vitamin E) intermediates .

Halogenated Isoprenyl Derivatives

1-Iodo-3-methyl-2-butene belongs to a family of halogenated isoprenyl compounds. Key analogs include:

Key Differences :

- Reactivity : The C–I bond in the iodo compound is weaker (bond energy ~55 kcal/mol) compared to C–Cl (~81 kcal/mol) and C–Br (~68 kcal/mol), making it more reactive in substitution reactions .

- Physical Properties : The iodo derivative has a higher molecular weight and boiling point than chloro/bromo analogs due to iodine’s larger atomic size and polarizability.

Structural Isomers and Saturated Analogs

(a) 3-Methyl-1-butene

- Structure : CH₂=CH–CH(CH₃)–CH₃.

- Comparison : Lacks the iodine leaving group, making it less reactive in substitution reactions but more volatile.

(b) 1-Iodo-3-methylbutane

- Structure : CH₃–CH(CH₃)–CH₂–CH₂–I (saturated analog).

- Properties : Molecular weight 198.05 g/mol ; used in SN2 reactions due to its primary iodide structure .

- Comparison : The saturated structure lacks conjugation, reducing stability in elimination reactions compared to this compound.

Functional Group Analogs

(a) Methyl 2-butenoate

- Structure : CH₂=CH–COOCH₃.

- Properties : Boiling point 41.0°C ; participates in Diels-Alder reactions.

- Comparison : The ester group introduces polarity and reactivity distinct from halogenated alkenes.

(b) Isoprene (2-Methyl-1,3-butadiene)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.